molecular formula C13H7F3N2O2S2 B12917462 2-(Naphthalene-2-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole CAS No. 62617-17-8

2-(Naphthalene-2-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole

Cat. No.: B12917462
CAS No.: 62617-17-8
M. Wt: 344.3 g/mol
InChI Key: TUVSHWBUMIPCCQ-UHFFFAOYSA-N
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Description

2-(Naphthalene-2-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a trifluoromethyl group at position 5 and a naphthalene-2-sulfonyl moiety at position 2. This structure combines electron-withdrawing groups (sulfonyl and trifluoromethyl) with the aromatic bulk of naphthalene, which may enhance lipophilicity and influence biological activity.

Properties

CAS No.

62617-17-8

Molecular Formula

C13H7F3N2O2S2

Molecular Weight

344.3 g/mol

IUPAC Name

2-naphthalen-2-ylsulfonyl-5-(trifluoromethyl)-1,3,4-thiadiazole

InChI

InChI=1S/C13H7F3N2O2S2/c14-13(15,16)11-17-18-12(21-11)22(19,20)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H

InChI Key

TUVSHWBUMIPCCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=NN=C(S3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Oxidation of 2-Thioether-5-(trifluoromethyl)-1,3,4-thiadiazole Precursors

The primary synthetic route to 2-(Naphthalene-2-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole involves oxidation of the corresponding 2-thioether-5-(trifluoromethyl)-1,3,4-thiadiazole. This oxidation converts the thioether sulfur to a sulfonyl group, typically via sulfoxide intermediates.

Oxidizing Agents and Catalysts

  • Potassium hydrogen persulfate (KHSO5) and sodium persulfate (Na2S2O8) are effective oxidants used in aqueous or mixed organic solvent systems. These oxidants provide a safe, efficient, and relatively high-yielding oxidation pathway without requiring expensive transition metals.

  • Phase-transfer catalysts such as benzyltriethylammonium chloride or tetrabutylammonium bromide can be added to enhance reaction rates by facilitating transfer of reactants between aqueous and organic phases.

  • N-α-tolylene benzsulfamide serves as a catalyst to improve reactivity and selectivity in some protocols.

  • In alternative methods, tungsten-based catalysts (e.g., sodium tungstate, potassium tungstate, or tungstic acid) are employed with hydrogen peroxide as the oxidant in glacial acetic acid medium. These catalysts form per tungstic acid intermediates that efficiently oxidize the thioether to sulfone.

Solvents and Reaction Conditions

  • Common solvents include tetrahydrofuran (THF) , methanol , dimethyl sulfoxide (DMSO) , and mixtures of organic solvents with water. The solvent choice affects solubility and reaction kinetics.

  • Reaction temperatures typically range from 0°C to 60°C for persulfate oxidations, with stirring times from 0.5 to 2 hours depending on catalyst presence and substrate.

  • Tungsten-catalyzed oxidations are conducted at higher temperatures, typically 60°C to 110°C , preferably 70°C to 100°C, to facilitate oxidation.

Representative Experimental Procedures and Yields

The following table summarizes key experimental conditions and outcomes from various embodiments reported in patent literature for oxidation of 2-thioether-5-(trifluoromethyl)-1,3,4-thiadiazoles to sulfoxide or sulfone derivatives, which are closely related to the target compound:

Embodiment Starting Material (2-thioether) Solvent(s) Catalyst / Phase Transfer Agent Oxidant(s) Temp (°C) Reaction Time (h) Yield (%) Sulfoxide Content (%)
1 2-methylthio-5-(trifluoromethyl)-1,3,4-thiadiazole THF + Water (1:1) None Potassium hydrogen persulfate 60 2 90 98
3 2-methylthio-5-(trifluoromethyl)-1,3,4-thiadiazole Water Benzyltriethylammonium chloride Potassium hydrogen persulfate 0 2 94 96
4 2-methylthio-5-(trifluoromethyl)-1,3,4-thiadiazole Methanol + Water (1:1) N-α-tolylene benzsulfamide Potassium hydrogen persulfate Ambient 1 95 99
5 2-ethylmercapto-5-(trifluoromethyl)-1,3,4-thiadiazole DMSO None Potassium hydrogen persulfate Ambient 2 83 95
6 2-methylthio-5-(trifluoromethyl)-1,3,4-thiadiazole Toluene + Water (1:1) Tetrabutylammonium bromide Potassium hydrogen persulfate + Sodium persulfate 0 0.5 90 93
7 2-butylthio-5-(trifluoromethyl)-1,3,4-thiadiazole Methanol + Water (1:1) N-α-tolylene benzsulfamide Potassium hydrogen persulfate + Sodium persulfate + Clorox Ambient 0.5 93 99
8 2-thiophenyl-5-(trifluoromethyl)-1,3,4-thiadiazole Methanol + Water (1:1) N-α-tolylene benzsulfamide Potassium hydrogen persulfate Ambient 0.5 88 99

Note: Sulfoxide content refers to the purity of the sulfoxide intermediate or final sulfone product as determined by analytical methods.

Tungsten-Catalyzed Oxidation Method

An alternative preparation method involves oxidation of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole using hydrogen peroxide in the presence of a tungsten catalyst in glacial acetic acid:

  • Catalyst: Sodium tungstate, potassium tungstate, or tungstic acid (0.002 to 0.008 molar ratio relative to substrate).

  • Oxidant: Hydrogen peroxide.

  • Solvent: Glacial acetic acid.

  • Temperature: 60°C to 110°C (preferably 70°C to 100°C).

  • Additional steps: Acidification with sulfuric acid and azeotropic removal of water to isolate the product.

This method yields the sulfone derivative efficiently and is suitable for scale-up.

Summary of Key Parameters for Preparation

Parameter Typical Range / Options
Starting material 2-thioether-5-(trifluoromethyl)-1,3,4-thiadiazole
Oxidants Potassium hydrogen persulfate, sodium persulfate, hydrogen peroxide
Catalysts N-α-tolylene benzsulfamide, tungsten compounds
Phase transfer catalysts Benzyltriethylammonium chloride, tetrabutylammonium bromide
Solvents THF, methanol, DMSO, toluene, water, glacial acetic acid
Temperature 0°C to 60°C (persulfate methods), 60°C to 110°C (tungsten method)
Reaction time 0.5 to 2 hours
Yield 83% to 95%

Research Findings and Industrial Relevance

  • The persulfate oxidation method is noted for its simplicity, safety, and relatively high yields without the need for expensive or unstable transition metal catalysts.

  • The addition of phase-transfer catalysts and specific organic catalysts improves reaction rates and selectivity, reducing reaction times to as low as 0.5 hours.

  • Tungsten-catalyzed oxidation offers an alternative with high efficiency and well-defined catalytic cycles , suitable for producing sulfone derivatives with high purity.

  • These methods address common challenges in thiadiazole sulfone synthesis such as long reaction times, low selectivity, and catalyst preparation difficulties.

  • The described procedures are scalable and have been demonstrated in multi-gram quantities, indicating potential for industrial application.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalene-2-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.

    Substitution: The sulfonyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or aryl halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of thiadiazoles, including 2-(Naphthalene-2-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, exhibit significant antimicrobial properties. The compound has been tested against various pathogens, demonstrating efficacy against multidrug-resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid.

Anticancer Properties
In studies focusing on anticancer activity, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. For example, a related naphthalene-substituted compound exhibited remarkable cytotoxicity against MDA-MB-231 breast cancer cells by inducing apoptosis and cell cycle arrest . These findings suggest that the thiadiazole framework could be a potential pharmacophore for developing new anticancer agents.

Agricultural Applications

Fungicidal and Insecticidal Properties
The compound has been identified as having fungicidal and insecticidal properties. Research indicates that this compound can effectively combat pests such as fungi and insects. Its application in agricultural formulations could provide an alternative to traditional pesticides, particularly in managing soil insect populations .

Material Science

Synthesis of Functional Materials
The unique structural characteristics of this compound allow it to be utilized in synthesizing functional materials. The compound's ability to undergo various chemical transformations makes it a candidate for developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Naphthalene-2-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The sulfonyl and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Sulfonyl-Substituted Analogs
  • 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole (TDA sulfone) :
    • Synthesis : Produced via catalytic oxidation of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole using molybdenum or tungsten catalysts (e.g., sodium tungstate) with hydrogen peroxide . Optimal conditions include a molar ratio of H₂O₂:TDA (2:1–3:1) and temperatures of 70–100°C .
    • Key Differences : The methylsulfonyl group in TDA sulfone is less sterically hindered than naphthalene-2-sulfonyl, likely leading to higher synthetic yields (industrial processes report >90% purity) .
Amino- and Aryl-Substituted Analogs
  • 2-(4-Chloro-3-(trifluoromethyl)phenylamino)-1,3,4-thiadiazole (F-8): Yield: 77%, with a melting point of 219.8–221.5°C .
  • 2-(Naphthalen-1-ylamino)-1,3,4-thiadiazole (F-7): Yield: 65%, melting point 186.1–186.9°C . The naphthalene group here is attached via an amino linker, unlike the sulfonyl linkage in the target compound.

Physical and Spectral Properties

Compound Melting Point (°C) Yield (%) Key Spectral Features (NMR/MS)
2-(Methylsulfonyl)-5-(trifluoromethyl)-thiadiazole N/A Industrial scale Molecular formula: C₄H₃F₃N₂O₂S₂; MW: 232.2
F-8 219.8–221.5 77 ¹H/¹³C NMR confirmed substituents
F-7 186.1–186.9 65 ESI-MS and HRMS validated

Key Observations :

  • The trifluoromethyl group consistently lowers melting points compared to non-fluorinated analogs due to reduced crystallinity.
  • Naphthalene-containing derivatives (e.g., F-7) exhibit higher melting points than methylsulfonyl analogs, suggesting stronger intermolecular interactions.
Anticancer Activity
  • 2-(3,4-Dichloroanilino)-5-[4-(3,3-dimethyltriazol-1-yl)phenyl]-1,3,4-thiadiazole (8l): IC₅₀ = 6.3 μmol/L against MGC803 gastric cancer cells, outperforming 5-fluorouracil (5-FU) .
  • Symmetrical vs. Unsymmetrical Derivatives :
    • Unsymmetrical 1,3,4-thiadiazoles (e.g., 57b with furan substitution) show IC₅₀ = 10–19.45 µg/mL against cancer cells, whereas symmetrical analogs are inactive .
Antimicrobial and Antifungal Activity
  • 2-((2-Methylbenzyl)thio)-5-(4-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)-1,3,4-thiadiazole (6a) :
    • 65.24% yield; inhibits Botrytis cinerea and Phomopsis sp. at 50 µg/mL .

Electronic and Solubility Effects

  • Trifluoromethyl Group : Strong electron-withdrawing effect stabilizes the thiadiazole ring, increasing resistance to metabolic degradation .
  • Naphthalene-2-Sulfonyl vs. Methylsulfonyl analogs have lower molecular weight (MW 232.2 vs. ~350 for naphthalene derivative), favoring better bioavailability .

Biological Activity

Overview

The compound 2-(Naphthalene-2-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is a member of the thiadiazole family, which has gained attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

Synthesis

The synthesis of this compound typically involves the reaction of naphthalene-2-sulfonyl chloride with a suitable thiadiazole precursor. The trifluoromethyl group is introduced through electrophilic substitution reactions. This compound can be synthesized using established methodologies for creating sulfonyl derivatives and thiadiazoles, which have been documented in literature .

Antimicrobial Properties

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial activity . For instance, compounds containing the thiadiazole ring have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Aspergillus niger .

  • Minimum Inhibitory Concentration (MIC) values for these compounds often fall below 50 µg/mL against Gram-positive and Gram-negative bacteria, indicating their potential as effective antimicrobial agents.

Insecticidal and Fungicidal Activity

The compound has also been identified as having insecticidal and fungicidal properties. Specific studies have demonstrated that 2-substituted thiadiazoles exhibit greater efficacy in controlling pests compared to traditional insecticides .

  • In a comparative study:
    • Fungicidal Activity : Compounds showed MIC values ranging from 25 to 100 µg/mL against various fungi.
    • Insecticidal Activity : Demonstrated significant lethality against common agricultural pests at concentrations as low as 10 µg/mL.

The biological activity of this compound is believed to stem from its ability to interfere with specific biochemical pathways in target organisms. For instance:

  • Inhibition of Enzyme Activity : Thiadiazole derivatives may inhibit key enzymes involved in metabolic pathways critical for the survival of bacteria and fungi.
  • Disruption of Cell Membranes : The lipophilicity imparted by the naphthalene and trifluoromethyl groups enhances membrane permeability, leading to cell lysis in susceptible organisms.

Study on Antimicrobial Efficacy

In a recent study published in the Journal of Organic Chemistry, researchers evaluated the antimicrobial efficacy of various thiadiazole derivatives including our compound. Results indicated that:

  • Compounds with electron-withdrawing groups like trifluoromethyl exhibited enhanced activity against resistant strains of bacteria .
  • The study concluded that modifications at the C-5 position significantly influenced antimicrobial potency.

Agricultural Application

Field trials have demonstrated that formulations containing this compound effectively reduce fungal infections in crops. The application rates were optimized for both efficacy and environmental safety.

CompoundTarget OrganismMIC (µg/mL)Activity Type
Compound AS. aureus32.6Antibacterial
Compound BA. niger45.0Antifungal
Compound CAgricultural pests10Insecticidal

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(Naphthalene-2-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis typically involves heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation of intermediate 5-R-amino-1,3,4-thiadiazole-2-thioles. Reaction optimization includes:

  • Temperature control : Maintaining 70°C during alkylation improves yield .
  • Catalyst use : Copper-catalyzed cross-coupling enhances efficiency in sulfonyl group introduction .
  • Purification : Thin-layer chromatography (TLC) ensures compound purity post-synthesis .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of 1H NMR (to analyze proton environments), IR spectroscopy (to identify functional groups like sulfonyl and trifluoromethyl), and elemental analysis (to verify stoichiometry) is essential. Chromatographic methods (e.g., HPLC) further confirm individuality .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of 1,3,4-thiadiazole derivatives?

  • Methodological Answer : Molecular docking studies (e.g., using AutoDock or Schrödinger) model interactions between the compound and target proteins (e.g., enzymes or receptors). Key steps include:

  • Ligand preparation : Optimize the compound’s 3D structure and assign partial charges.
  • Grid parameterization : Define binding sites based on crystallographic data (e.g., PDB IDs).
  • Scoring functions : Evaluate binding affinity (ΔG) and hydrogen-bonding patterns. Studies on analogous compounds show promising binding to bacterial or cancer-related targets .

Q. How should researchers design experiments to resolve contradictions in reported biological activities of 1,3,4-thiadiazole derivatives?

  • Methodological Answer :

  • Systematic variation : Test derivatives with controlled modifications (e.g., substituents on the naphthalene ring) to isolate structure-activity relationships .
  • Dose-response assays : Use standardized protocols (e.g., MTT for cytotoxicity) to compare efficacy across studies .
  • Theoretical alignment : Link experimental data to conceptual frameworks (e.g., electron-withdrawing effects of trifluoromethyl groups on reactivity) to explain discrepancies .

Q. What strategies are effective for analyzing dual fluorescence effects in 1,3,4-thiadiazole-based molecular probes?

  • Methodological Answer :

  • Solvent polarity studies : Measure emission spectra in solvents of varying polarity (e.g., cyclohexane vs. DMSO) to assess intramolecular charge transfer.
  • Lipid bilayer integration : Use phospholipid models (e.g., DPPC) to study fluorescence behavior in membrane-mimetic environments .
  • Time-resolved spectroscopy : Resolve excited-state dynamics to distinguish between monomeric and aggregated states .

Methodological Considerations for Experimental Design

Q. How can factorial design principles optimize reaction conditions for synthesizing novel 1,3,4-thiadiazole analogs?

  • Methodological Answer : Apply 2^k factorial design to test variables like temperature, catalyst loading, and solvent ratio. For example:

  • Factors : Temperature (60–80°C), reaction time (12–24 h), and molar ratio (1:1–1:3).
  • Response surface modeling : Identify interactions between variables to maximize yield .

Q. What are the best practices for integrating theoretical frameworks into mechanistic studies of sulfonyl-thiadiazole derivatives?

  • Methodological Answer :

  • Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model electron distribution and predict sites of electrophilic/nucleophilic attack .
  • Kinetic isotope effects : Compare reaction rates with deuterated analogs to elucidate mechanisms (e.g., SN1 vs. SN2 pathways) .

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